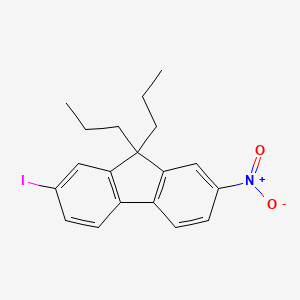

2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20INO2 |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

2-iodo-7-nitro-9,9-dipropylfluorene |

InChI |

InChI=1S/C19H20INO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |

InChI Key |

OHHDCIUWQFBOIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Iodo 7 Nitro 9,9 Dipropyl 9h Fluorene

Retrosynthetic Analysis for the Targeted 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene

A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnections are at the C-I and C-N bonds of the fluorene (B118485) core, and the C-C bonds at the C9 position. This approach allows for the synthesis of a common intermediate, 9,9-dipropyl-9H-fluorene, which can then undergo sequential functionalization at the C2 and C7 positions.

The proposed retrosynthetic pathway is as follows: The target molecule can be disconnected to 2-iodo-9,9-dipropyl-9H-fluorene, which in turn can be traced back to 9,9-dipropyl-9H-fluorene. This key intermediate is envisioned to be synthesized from 9H-fluorene through dialkylation at the C9 position. The functionalization at the C2 and C7 positions, iodination and nitration respectively, can be performed on the 9,9-dipropyl-9H-fluorene core. The order of these functionalization steps is critical to manage the directing effects of the substituents.

An alternative approach could involve the synthesis of a pre-functionalized biphenyl (B1667301) derivative, which would then undergo a cyclization reaction to form the fluorene core. For instance, a suitably substituted 2-iodobiphenyl (B1664525) could undergo palladium-catalyzed C-H activation and carbenoid insertion to form the 9,9-disubstituted fluorene.

Strategies for the Stereoselective and Regioselective Introduction of 9,9-Dipropyl Substituents

The introduction of two propyl groups at the C9 position of the fluorene core is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through alkylation reactions.

The conventional method for the functionalization of the fluorene C9 position involves the use of alkyl halides as alkylating agents under basic conditions, which typically leads to the formation of the bis-alkylated product. researchgate.net The acidity of the C-H bond at the methylene (B1212753) bridge of fluorene facilitates its deprotonation by a suitable base, generating a carbanion that can then react with an alkylating agent like propyl bromide.

Key reaction parameters for the dialkylation of 9H-fluorene include the choice of base, solvent, and temperature. Strong bases such as sodium hydroxide (B78521) or potassium tert-butoxide are commonly employed to deprotonate the fluorene. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propyl Bromide | NaOH | DMSO | Room Temp. | High | researchgate.net |

| Propyl Iodide | K₂CO₃ | DMF | 70 | Good | |

| Alcohols | tBuOK | Toluene | 110 | Good | researchgate.net |

This table presents a summary of typical reaction conditions and is not an exhaustive list.

The introduction of bulky substituents at the C9 position can influence the conformation and photophysical properties of the fluorene molecule. mdpi.com While the introduction of two propyl groups is less sterically demanding than larger alkyl or aryl groups, controlling the reaction to achieve the desired dialkylation without side products is important. The use of an excess of the alkylating agent and a strong base generally favors the formation of the 9,9-dipropyl derivative.

The conformation of the resulting 9,9-dipropyl-9H-fluorene is such that the propyl chains are oriented to minimize steric interactions. This structural feature is important for the subsequent functionalization steps at the C2 and C7 positions, as it can influence the accessibility of these sites to the reagents. In the context of polymeric materials, steric hindrance at the C9 position has been utilized to suppress molecular aggregation and enhance luminescence efficiency. nih.gov

Regioselective Functionalization at C2 and C7 Positions of the Fluorene Core

With the 9,9-dipropyl-9H-fluorene intermediate in hand, the next steps involve the regioselective introduction of an iodine atom at the C2 position and a nitro group at the C7 position. The order of these reactions is critical due to the directing effects of the substituents.

The direct iodination of aromatic compounds can be achieved using various reagents. For fluorene derivatives, electrophilic iodination is a common approach. Reactions with iodine are often reversible and may require an oxidizing agent to drive the reaction to completion by oxidizing the hydrogen iodide (HI) formed. ncert.nic.in

A common method for the iodination of fluorene involves the use of iodine in the presence of an oxidizing agent such as iodic acid (HIO₃) or nitric acid (HNO₃). For instance, 2-iodofluorene can be prepared by treating fluorene with iodine and iodic acid in methanol. A similar strategy could be applied to 9,9-dipropyl-9H-fluorene. The C2 and C7 positions are electronically activated and are the preferred sites for electrophilic substitution.

Another effective method for the iodination of sterically hindered aromatic compounds is the use of elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org This system allows for the progressive introduction of iodine atoms at the most electron-rich and sterically less hindered positions under mild conditions. organic-chemistry.org

| Iodinating Agent | Co-reagent/Catalyst | Solvent | Key Features | Reference |

| I₂ | HIO₃/H₂SO₄ | Methanol | Effective for fluorene iodination. | |

| I₂ | Selectfluor™ | Acetonitrile | High regioselectivity under mild conditions. organic-chemistry.org | organic-chemistry.org |

| Metal Iodide | Ce(NH₄)₂(NO₃)₆ | Acetonitrile | Alternative to Lewis acid catalysis. google.com | google.com |

This table provides examples of iodination reagents and is not comprehensive.

The nitration of fluorene and its derivatives has been extensively studied. The reaction typically involves the use of a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The conditions can be controlled to achieve mono- or di-nitration. For fluorenone, treatment with nitric and sulfuric acid at 80°C leads to the formation of 2-nitrofluorenone in high yield. researchgate.net By modifying the reaction conditions, 2,7-dinitrofluorenone can also be obtained. researchgate.net

For the synthesis of this compound, the nitration would likely be performed on 2-iodo-9,9-dipropyl-9H-fluorene. The iodine atom at the C2 position is an ortho-, para-director. The nitro group would be directed to the C7 position.

Recent advancements in nitration methodology have introduced milder and more selective reagents. N-nitrosaccharin, for example, has been shown to be an effective nitrating agent for a broad range of aromatic and heteroaromatic compounds under relatively mild conditions, offering excellent functional group tolerance. nih.gov

| Nitrating Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Product | Reference |

| HNO₃/H₂SO₄ | - | Water | 80 | 2-Nitrofluorenone | researchgate.net |

| HNO₃/H₂SO₄ | - | Acetic Anhydride | - | 2,7-Dinitrofluorenone | researchgate.net |

| N-Nitrosaccharin | Mg(ClO₄)₂ | Acetonitrile | 85 | Mono-nitroarenes | nih.gov |

This table illustrates various nitration conditions and the resulting products.

Sequential Introduction of Iodo and Nitro Groups: Advanced Control of Reaction Pathways

The synthesis of this compound necessitates a carefully planned, sequential introduction of the iodo and nitro functionalities to ensure regiochemical control. The order of these electrophilic aromatic substitution reactions is crucial due to the directing effects of the substituents on the fluorene ring.

A plausible synthetic route commences with the synthesis of the 9,9-dipropylfluorene precursor. This can be achieved through the dialkylation of fluorene at the C9 position. Subsequently, electrophilic iodination is typically performed. A common method for the iodination of fluorene involves the use of iodine in the presence of an oxidizing agent, such as iodic acid in a methanolic solution with sulfuric acid. nih.gov This procedure generally favors substitution at the 2 and 7 positions. By controlling the stoichiometry of the reagents, monosubstitution to yield 2-iodo-9,9-dipropylfluorene can be favored.

Following the successful iodination, the subsequent nitration step must be carefully controlled. The nitration of fluorene and its derivatives has been studied, and it is known that the reaction conditions significantly influence the position of nitration. researchgate.net For the nitration of 2-iodofluorene derivatives, a mixture of nitric acid and sulfuric acid is commonly employed. The existing iodo group at the C2 position will influence the regioselectivity of the incoming nitro group. The nitro group is expected to be directed to the C7 position due to the combined directing effects of the fluorene ring system and the C2-iodo substituent.

The control over the reaction pathways is paramount to avoid the formation of undesired isomers. The separation of the desired 2-iodo-7-nitro isomer from other potential dinitro, diiodo, or other positional isomers can be challenging. Therefore, precise control of reaction conditions such as temperature, reaction time, and the nature of the nitrating agent is essential for maximizing the yield of the target compound.

Metal-Catalyzed Coupling Reactions for Precursor Synthesis and Further Functionalization

The presence of the iodine atom in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are instrumental for both the synthesis of advanced precursors and the further functionalization of the target molecule, enabling the construction of a diverse library of fluorene-based compounds.

Palladium-Catalyzed Transformations (e.g., Heck, Suzuki, Sonogashira) on Iodinated Fluorene Cores

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-I bond in the 2-iodo-7-nitrofluorene core is highly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle for several key transformations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting the iodinated fluorene with an arylboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.net This reaction is widely used for the synthesis of 2,7-diaryl substituted fluorenes. durham.ac.uk For the this compound substrate, a Suzuki coupling would allow for the introduction of a wide range of aryl or heteroaryl groups at the C2 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, and numerous protocols have been developed to this end. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | Ba(OH)₂ | Dioxane/Water | 150 (Microwave) | nih.gov |

| PEPPSI-iPr | - | K₂CO₃ | Solvent-free | 110 (Microwave) | organic-chemistry.org |

| Pd(OAc)₂ | Pyridine-Pyrazole | KOH | Ethanol/Water | 120 (Microwave) | nih.gov |

| Pd(0)/C | - | Na₂CO₃ | DME/Water | 25 | organic-chemistry.org |

The Sonogashira coupling provides a route to synthesize arylalkynes by coupling the iodinated fluorene with a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.org The resulting 2-alkynyl-7-nitro-9,9-dipropyl-9H-fluorene derivatives are valuable intermediates for the synthesis of advanced materials and complex organic molecules. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | Various | Room Temp. to Reflux | wikipedia.orggold-chemistry.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI | Amine | Various | Room Temp. | organic-chemistry.org |

The Heck reaction enables the formation of a new carbon-carbon bond by coupling the iodinated fluorene with an alkene. organic-chemistry.orgmdpi.comwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base, leading to the formation of 2-alkenyl-7-nitro-9,9-dipropyl-9H-fluorene derivatives. rsc.org The stereoselectivity of the Heck reaction is a key feature, often yielding the trans-substituted alkene. organic-chemistry.org

Exploration of Copper-Mediated or Other Transition Metal-Catalyzed Methodologies

While palladium catalysis is dominant, copper-mediated reactions offer a cost-effective and often complementary approach for the functionalization of aryl halides. The Ullmann condensation , a classical copper-catalyzed reaction, can be used to form carbon-nitrogen or carbon-oxygen bonds. For instance, reacting this compound with an amine or an alcohol in the presence of a copper catalyst and a base can yield the corresponding 2-amino or 2-alkoxy derivatives. nih.gov Modern advancements in Ullmann-type couplings often utilize ligands to improve reaction efficiency and substrate scope. nih.gov

Copper(II) triflate (Cu(OTf)₂) has emerged as a versatile catalyst in organic synthesis, capable of promoting a variety of transformations, including multicomponent reactions. wikipedia.orgbeilstein-journals.org Its ability to act as both a metal catalyst and a Lewis acid opens up unique reaction pathways. wikipedia.org While specific applications on 2-iodo-7-nitrofluorene are not extensively documented, the reactivity of Cu(OTf)₂ with aryl halides suggests its potential for facilitating novel functionalizations. beilstein-journals.org

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The application of microwave irradiation to the synthesis and functionalization of this compound can offer significant advantages.

For instance, palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling have been shown to be highly efficient under microwave conditions. nih.govdurham.ac.ukorganic-chemistry.orgnih.gov The rapid heating of the reaction mixture can lead to a dramatic reduction in reaction times, from hours to minutes. This is particularly beneficial for high-throughput synthesis and library generation.

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Reaction | Conventional Heating | Microwave Heating | Reference |

| Suzuki Coupling of α-iodoenaminones | Hours | 1 hour | nih.gov |

| Suzuki Coupling with PEPPSI-iPr | - | 10 minutes | organic-chemistry.org |

| Suzuki Coupling with Pyridine-Pyrazole/Pd(II) | - | 2 minutes | nih.gov |

Similarly, nitration reactions can also be accelerated using microwave heating. However, careful control of the temperature and pressure is crucial to ensure safety, especially when working with energetic materials like nitro compounds. The use of microwave synthesis can also lead to improved regioselectivity in some cases by minimizing the formation of byproducts that may arise from prolonged reaction times at high temperatures.

Optimization of Reaction Conditions and Isolation Procedures for High Yields and Purity

The successful synthesis and subsequent utilization of this compound depend heavily on the optimization of reaction conditions and the development of efficient isolation and purification procedures.

For the initial iodination and nitration steps, key parameters to optimize include the choice of solvent, the concentration of the reagents, the reaction temperature, and the reaction time. For instance, in nitration reactions, the ratio of nitric acid to sulfuric acid can significantly impact the outcome. researchgate.net The use of continuous flow reactors is also an emerging strategy for optimizing nitration processes, offering enhanced safety and control over reaction parameters. researchgate.netbeilstein-journals.org

In the context of metal-catalyzed cross-coupling reactions, the optimization process involves screening a variety of catalysts, ligands, bases, and solvents to identify the optimal combination for a given substrate. The choice of ligand, in particular, can have a profound effect on the catalytic activity and selectivity. For Suzuki-Miyaura reactions, for example, the nature of the boronic acid or ester and any protecting groups can also influence the reaction efficiency. nih.gov

Isolation and purification of the final product and its derivatives are critical for obtaining materials of high purity. Chromatographic techniques, such as column chromatography, are commonly employed to separate the desired product from unreacted starting materials and byproducts. Recrystallization is another powerful purification method, particularly for solid compounds. The development of robust and scalable purification protocols is essential for the practical application of these fluorene derivatives.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Iodo 7 Nitro 9,9 Dipropyl 9h Fluorene

High-Resolution Spectroscopic Techniques for Molecular Connectivity and Functional Group Analysis

The precise architecture of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is determined through a combination of high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of molecular connectivity, stereochemistry, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The propyl groups at the C9 position would give rise to characteristic multiplets in the upfield region (approximately 0.5-2.0 ppm). The aromatic region would be more complex due to the asymmetric substitution pattern. The electron-withdrawing nitro group at C7 and the iodo group at C2 would deshield adjacent protons, shifting them downfield. The proton at C8, being ortho to the nitro group, is expected to be the most downfield of the aromatic signals.

¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. acs.org The signals for the propyl groups would appear in the aliphatic region, while the fluorene (B118485) core carbons would resonate in the aromatic region. The carbons directly attached to the electron-withdrawing nitro (C7) and iodo (C2) groups would have their chemical shifts significantly influenced. The C9 carbon, substituted with two propyl groups, would also have a characteristic chemical shift. rsc.org

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, allowing for the mapping of proton-proton spin systems within the aromatic rings and along the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear linkage of the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons (like C9 and the substituted C2, C7) and for confirming the positions of the iodo and nitro substituents on the fluorene frame.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position sort | Predicted ¹H Chemical Shift (δ, ppm) sort | Predicted ¹³C Chemical Shift (δ, ppm) sort |

|---|---|---|

| Aromatic H/C | 7.5 - 8.5 | 120 - 152 |

| C9 | - | ~55 |

| Propyl-CH₂ | ~2.0 | ~42 |

| Propyl-CH₂ | ~1.1 | ~17 |

| Propyl-CH₃ | ~0.7 | ~14 |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. gatewayanalytical.comsurfacesciencewestern.com These two techniques are often complementary; FTIR is sensitive to vibrations that cause a change in dipole moment (polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (less polar bonds). gatewayanalytical.com

For this compound, the key vibrational signatures would be:

Nitro Group (NO₂): This group gives rise to two strong and distinct stretching vibrations in the FTIR spectrum. The asymmetric stretch is typically found around 1500-1560 cm⁻¹, and the symmetric stretch appears around 1335-1370 cm⁻¹. These are definitive indicators of the nitro functionality.

Aromatic C-H and C=C Bonds: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the fluorene rings appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Bonds: The propyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Carbon-Iodine (C-I) Bond: The C-I stretching vibration is found at low frequencies, typically in the range of 500-600 cm⁻¹, and is often more easily observed in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group sort | Expected Frequency Range (cm⁻¹) sort | Primary Technique sort |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H Stretch (propyl) | 2850 - 2960 | FTIR/Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR/Raman |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 | FTIR |

| Nitro (NO₂) Symmetric Stretch | 1335 - 1370 | FTIR |

| C-I Stretch | 500 - 600 | Raman |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). For this compound (C₂₀H₂₀INO₂), HRMS would provide an exact mass that can be compared to the theoretical calculated mass, confirming the molecular formula.

Beyond molecular weight, tandem mass spectrometry (MS/MS) can be used to study the molecule's fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated that provides further structural evidence. Plausible fragmentation pathways for this compound would include:

Loss of a propyl radical (•C₃H₇).

Loss of the nitro group (•NO₂).

Loss of the iodine atom (•I).

Cleavage of the fluorene ring system under higher energy conditions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species sort | Formula sort | Calculated Exact Mass (m/z) sort |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₉H₂₀INO₂ | 421.0539 |

| Fragment [M-C₃H₇]⁺ | C₁₆H₁₃INO₂ | 378.0042 |

| Fragment [M-NO₂]⁺ | C₁₉H₂₀I | 375.0610 |

| Fragment [M-I]⁺ | C₁₉H₂₀NO₂ | 294.1494 |

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure Interpretation

UV-Vis and photoluminescence spectroscopy probe the electronic transitions within a molecule. These techniques are vital for understanding how the substituents on the fluorene core affect its electronic structure, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

The electronic properties of the fluorene core are significantly modulated by its substituents. The introduction of electron-donating or electron-withdrawing groups can alter the energy gap between the HOMO and LUMO, which is reflected in the absorption (λ_abs) and emission (λ_em) maxima. researchgate.net

In this compound:

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group lowers the energy of the LUMO.

Iodo Group (I): The iodine atom has a dual effect. It is weakly electron-withdrawing through induction but can also participate in conjugation. Its primary influence is often a "heavy-atom effect," which can enhance intersystem crossing and potentially quench fluorescence, leading to a lower fluorescence quantum yield.

9,9-dipropyl Groups: Alkyl groups at the C9 position are known to improve solubility and prevent aggregation. They are weakly electron-donating and help to maintain the electronic integrity of the fluorene π-system. mdpi.com

The combination of these substituents is expected to cause a significant bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted fluorene. mdpi.com The strong electron-withdrawing nitro group, in particular, extends the π-conjugation of the system and lowers the energy gap, pushing the absorption and emission to longer wavelengths. mdpi.com

Table 4: Expected Effects of Substituents on Photophysical Properties

| Compound sort | Key Substituents sort | Expected λ_abs Shift (vs. Fluorene) sort | Expected λ_em Shift (vs. Fluorene) sort |

|---|---|---|---|

| Fluorene | None | Baseline (~300 nm) | Baseline (~310 nm) |

| 9,9-dipropyl-9H-fluorene | Electron-donating (alkyl) | Slight Red Shift | Slight Red Shift |

| 2-Nitro-9,9-dipropyl-9H-fluorene | Strong electron-withdrawing | Significant Red Shift | Significant Red Shift |

| This compound | Strong electron-withdrawing, heavy atom | Strong Red Shift | Strong Red Shift, possible lower quantum yield |

Molecules containing both electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT) upon photoexcitation. In this state, electron density moves from the donor part of the molecule to the acceptor part. In this compound, the fluorene core acts as the electron donor and the nitro group serves as the primary electron acceptor. rsc.org

The presence of an ICT state is often characterized by:

A Large Stokes Shift: A significant energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em).

Solvatochromism: The emission maximum (λ_em) shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because more polar solvents can stabilize the highly polar ICT excited state more effectively than the less polar ground state, thus lowering its energy and red-shifting the emission.

Investigating the photoluminescence of this compound in a range of solvents with varying polarity (e.g., from hexane (B92381) to acetonitrile) would reveal the extent of its ICT character. A strong positive solvatochromic shift would be clear evidence of a significant charge transfer character in the excited state. rsc.org This property is of great interest for applications in chemical sensors and molecular probes.

Computational and Theoretical Investigations of 2 Iodo 7 Nitro 9,9 Dipropyl 9h Fluorene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and predicting the chemical behavior of molecules like 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene. These methods allow for detailed analysis of molecular orbitals and electronic transitions.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and to analyze the distribution and energy of its frontier molecular orbitals (FMOs). researchgate.net For this compound, a DFT calculation, often using a functional like B3LYP, would begin by optimizing the geometry to find the lowest energy conformation. rsc.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. uci.edu In a push-pull system like this, the HOMO is typically localized on the more electron-rich portions of the molecule, whereas the LUMO is concentrated on the electron-deficient parts. researchgate.net For this specific compound, the HOMO is expected to have significant density on the fluorene (B118485) ring and the iodine atom, while the LUMO would be predominantly located on the nitro group and the aromatic ring to which it is attached. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides an estimation of the molecule's chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. rsc.orgrsc.org A smaller gap generally implies higher reactivity and easier excitation. The strategic placement of the iodo and nitro groups is designed to narrow this gap. rsc.orgrsc.org

Table 1: Representative DFT-Calculated Frontier Orbital Energies This table presents illustrative values based on typical calculations for similar fluorene derivatives. Actual values for this compound would require specific computation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital, primarily located on the fluorene core and iodo substituent. |

| LUMO | -2.85 | Lowest Unoccupied Molecular Orbital, concentrated on the nitro group and adjacent ring. |

| HOMO-LUMO Gap | 3.30 | Estimated energy for the lowest electronic transition. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. youtube.comscirp.org This method calculates the energies of excited states and the probabilities of electronic transitions between them, which correspond to the peaks in an absorption spectrum. scirp.orgbeilstein-journals.org

For this compound, TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths, and the oscillator strengths (a measure of transition probability). scirp.org The lowest energy transition is typically a HOMO to LUMO excitation, which for this molecule would represent an intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-withdrawing nitro group. researchgate.netnih.gov This ICT character is a hallmark of push-pull systems. nih.govrsc.org

TD-DFT can also be used to optimize the geometry of the excited states, providing insights into how the molecular structure changes after photoexcitation and allowing for the calculation of fluorescence energies. nih.govnih.gov Computational studies on similar nitroaromatic compounds have shown that the excited state can undergo significant geometrical relaxation, such as the twisting of the nitro group, which can provide pathways for non-radiative decay. researchgate.netrsc.org

Table 2: Representative TD-DFT Calculated Excited State Properties This table presents illustrative values based on typical calculations for similar push-pull fluorene systems. Actual values would require specific computation.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.30 | 376 | 0.85 | HOMO → LUMO (95%) |

| S2 | 3.95 | 314 | 0.15 | HOMO-1 → LUMO (80%) |

| S3 | 4.20 | 295 | 0.05 | HOMO → LUMO+1 (75%) |

Analysis of Substituent Effects on Electronic Distribution and Reactivity

Inductive and Resonance Effects of Iodo and Nitro Groups on the Fluorene Core

Substituents influence aromatic systems through a combination of inductive and resonance effects. libretexts.orglasalle.edu

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong resonance effect, where it delocalizes pi-electrons from the ring onto the group. libretexts.orglasalle.edu This resonance withdrawal primarily affects the ortho and para positions relative to the substituent. lasalle.edu In this molecule, the nitro group at the 7-position acts as the primary electron acceptor or "pull" component.

Together, these groups create a "push-pull" dynamic across the fluorene backbone, facilitating intramolecular charge transfer upon excitation. nih.gov

Steric and Electronic Influence of 9,9-Dipropyl Groups on Molecular Conformation and Conjugation

The substituents at the C9 position of the fluorene core are critical for both its physical properties and electronic structure. mdpi.com

Electronic Influence: Alkyl groups, like the propyl chains, are weakly electron-donating through an inductive effect. libretexts.org This can slightly increase the electron density of the fluorene system.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions in Condensed Phases

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or a solid matrix (the condensed phase). unimi.itgwu.edu MD simulations model the movements of atoms and molecules over time based on a classical force field. nih.govnih.gov

For this compound, an MD simulation could provide crucial insights into:

Intermolecular Interactions: In a condensed phase, molecules interact with their neighbors through van der Waals forces, electrostatic interactions, and potentially hydrogen bonds. An MD simulation can map these interactions, showing how molecules of this compound would arrange themselves relative to each other or to solvent molecules. elsevier.com This is vital for understanding properties like solubility and the morphology of thin films.

Solvent Effects: By simulating the molecule in a box of solvent molecules, MD can reveal how the solvent influences the molecule's conformation and electronic properties. The dipole moment of the solvent can stabilize or destabilize different charge distributions within the solute molecule, which is particularly important for push-pull systems where excited states have a large charge-transfer character. rsc.org

These simulations bridge the gap between the properties of an isolated molecule and the behavior of a bulk material, providing a dynamic picture of the system that is inaccessible to static quantum calculations alone. nih.gov

Computational Prediction of Spectroscopic Signatures for Validation against Experimental Data

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of molecules, which can be invaluable for the identification and characterization of newly synthesized compounds. For this compound, density functional theory (DFT) calculations are a common method to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The 1H and 13C NMR spectra are fundamental for determining the chemical environment of the hydrogen and carbon atoms, respectively. The electron-withdrawing nature of the nitro group and the iodo group significantly influences the chemical shifts of the aromatic protons and carbons. youtube.com The nitro group, being a strong deactivating group, would cause a downfield shift for the protons in its vicinity (ortho and para positions). youtube.com Conversely, the iodo group has a more complex influence due to a combination of inductive and resonance effects. The propyl groups at the C9 position would exhibit characteristic aliphatic signals.

Predicted 1H NMR Chemical Shifts (Aromatic Region):

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~8.10 | d |

| H3 | ~7.95 | dd |

| H4 | ~7.80 | d |

| H5 | ~8.30 | d |

| H6 | ~8.15 | dd |

| H8 | ~7.90 | s |

Note: These are estimated values based on substituent effects on similar aromatic systems. Actual values may vary.

IR Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule. The nitro group would display strong asymmetric and symmetric stretching vibrations. The C-I bond would have a stretching vibration at lower frequencies. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations of the dipropyl groups, would also be prominent.

Predicted Key IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| NO2 | Asymmetric Stretch | 1520 - 1560 |

| NO2 | Symmetric Stretch | 1340 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-I | Stretch | 500 - 600 |

UV-Vis Spectroscopy: The electronic transitions of this compound would be analyzed using Time-Dependent DFT (TD-DFT). The fluorene core is a known chromophore, and the presence of the nitro group (an auxochrome and a chromophore) and the iodo group would lead to shifts in the absorption maxima (λmax) compared to unsubstituted fluorene. The nitro group, in particular, is expected to cause a bathochromic (red) shift, extending the absorption into the visible region. ucf.edu

Theoretical Studies on Plausible Reaction Pathways and Energetics of Key Transformations

Computational modeling can elucidate the mechanisms and energy landscapes of chemical reactions. For this compound, key transformations would include its synthesis and potential subsequent reactions.

Synthesis: The synthesis would likely involve a multi-step process starting from 9,9-dipropylfluorene. The nitration and iodination are crucial steps. The nitration of fluorene typically occurs at the 2-position, and subsequent nitration can lead to dinitro products. rsc.orgrsc.org The regioselectivity is governed by the directing effects of the existing substituents. The introduction of the iodo group can be achieved through various iodination methods, such as electrophilic iodination. nih.govorganic-chemistry.orggoogle.comorganic-chemistry.org Theoretical calculations can model the transition states and intermediates of these electrophilic aromatic substitution reactions to predict the most favorable reaction sites and the activation energies involved. For instance, the formation of the Wheland intermediate during nitration can be computationally modeled to understand the stability and regioselectivity.

Plausible Synthetic Pathway Energetics (Illustrative):

| Reaction Step | Reactants | Products | ΔG (kcal/mol) (Predicted) |

| Nitration | 9,9-dipropylfluorene + HNO3/H2SO4 | 2-Nitro-9,9-dipropyl-9H-fluorene | -25 |

| Iodination | 2-Nitro-9,9-dipropyl-9H-fluorene + I2/Oxidant | This compound | -15 |

Note: These are hypothetical free energy changes to illustrate the likely exergonic nature of these steps.

Further Reactions: The presence of the iodo and nitro groups opens up possibilities for further functionalization, such as Suzuki or Sonogashira cross-coupling reactions at the C-I bond or reduction of the nitro group. Theoretical studies can predict the feasibility and selectivity of these subsequent transformations.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the solid-state packing, and consequently the material properties, of organic molecules. In this compound, halogen bonding is a key interaction to investigate. mdpi.com

Halogen Bonding: The iodine atom in the C-I bond possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. beilstein-journals.orgnih.gov This σ-hole can interact favorably with a Lewis basic site, such as the oxygen atoms of the nitro group on a neighboring molecule. beilstein-journals.orgnih.gov Computational tools like Molecular Electrostatic Potential (MEP) surfaces can visualize and quantify the σ-hole. mdpi.com The strength of this halogen bond can be estimated using high-level quantum chemical calculations. mdpi.comrsc.org

Predicted Non-Covalent Interaction Energies:

| Interaction Type | Interacting Atoms/Groups | Predicted Energy (kcal/mol) |

| Halogen Bond | C-I ··· O-N | -2 to -5 |

| π-π Stacking | Fluorene Ring ··· Fluorene Ring | -3 to -6 |

| C-H···π | Propyl C-H ··· Fluorene Ring | -1 to -3 |

Note: These are typical energy ranges for such interactions in similar molecular systems.

Investigation of Chemical Reactivity and Mechanistic Transformation Pathways

Reactivity of the Iodo Substituent in 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene

The iodine atom at the C-2 position of the fluorene (B118485) ring is a key site for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-mediated cross-coupling reactions. Its presence also has significant implications for the photophysical properties of the molecule.

Nucleophilic Aromatic Substitution Reactions at the Iodinated Position

The electron-withdrawing nature of the nitro group at the C-7 position significantly activates the fluorene ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the iodo group is in a para-like position relative to the nitro group (separated by the aromatic system), making it a suitable leaving group for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes the complex and facilitates the reaction. Subsequent elimination of the iodide ion restores the aromaticity of the fluorene ring, yielding the substituted product.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized fluorene derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table presents plausible transformations based on established SNAr reactivity. Specific experimental data for this compound is not available in the provided search results.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-7-nitro-9,9-dipropyl-9H-fluorene |

| Amine | Piperidine | 2-(Piperidin-1-yl)-7-nitro-9,9-dipropyl-9H-fluorene |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-7-nitro-9,9-dipropyl-9H-fluorene |

Exploration of Metal-Mediated Cross-Coupling Reactivity with Diverse Coupling Partners

The carbon-iodine bond in this compound is an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. This compound can be coupled with a variety of aryl- or vinylboronic acids or their esters to yield 2-aryl- or 2-vinyl-7-nitro-9,9-dipropyl-9H-fluorene derivatives.

Heck-Mizoroki Coupling: In this palladium-catalyzed reaction, the iodo-fluorene derivative can be coupled with alkenes to introduce a vinyl group at the C-2 position.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, allows for the formation of a carbon-carbon triple bond by coupling the iodo-fluorene with a terminal alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a route to various N-aryl fluorene derivatives from this compound and a primary or secondary amine.

Table 2: Potential Metal-Mediated Cross-Coupling Reactions This table illustrates potential cross-coupling reactions based on the known reactivity of aryl iodides. Specific experimental outcomes for the target compound were not found in the search results.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, base | 2-Phenyl-7-nitro-9,9-dipropyl-9H-fluorene |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, base | 2-(2-Phenylvinyl)-7-nitro-9,9-dipropyl-9H-fluorene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | 2-(2-Phenylethynyl)-7-nitro-9,9-dipropyl-9H-fluorene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, ligand, base | N-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)aniline |

Role of Iodine in Inducing Heavy Atom Effects in Photophysical Processes

The presence of the heavy iodine atom in the fluorene scaffold is expected to significantly influence the photophysical properties of the molecule through the "heavy atom effect." This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).

This enhanced ISC rate has two primary consequences:

Quenching of Fluorescence: The fluorescence quantum yield is likely to be reduced as the non-radiative ISC process becomes a more dominant deactivation pathway for the S₁ state.

Promotion of Phosphorescence: The population of the triplet state is increased, which can lead to observable phosphorescence, particularly at low temperatures where non-radiative decay from the triplet state is minimized.

The magnitude of the heavy atom effect is dependent on the atomic number of the halogen, with iodine having a much stronger effect than bromine or chlorine. This property makes iodo-substituted fluorenes interesting candidates for applications in organic light-emitting diodes (OLEDs) that utilize phosphorescence, as well as in photodynamic therapy and as photosensitizers.

Reactivity of the Nitro Substituent

The nitro group at the C-7 position is a versatile functional group that can undergo reduction to an amino group and also influences the electrophilic substitution pattern of the fluorene ring.

Chemoselective Reduction Reactions to Form Amino-Fluorene Derivatives

The nitro group can be selectively reduced to an amino group, yielding 2-Iodo-9,9-dipropyl-9H-fluoren-7-amine. This transformation is of significant synthetic importance as it provides access to a key building block for the synthesis of more complex fluorene-based materials, including those with donor-acceptor architectures.

A variety of reducing agents can be employed for this purpose, and the choice of reagent is crucial for achieving chemoselectivity, i.e., the reduction of the nitro group without affecting the iodo substituent or other functional groups that may be present.

Common methods for the chemoselective reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. Careful control of reaction conditions is necessary to avoid dehalogenation.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic methods for nitro group reduction. longdom.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Other Reagents: Sodium borohydride (B1222165) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄) can also be effective.

The resulting 7-amino-2-iodofluorene derivative is a valuable intermediate that can undergo further functionalization at both the amino and iodo positions.

Influence of the Nitro Group on Electrophilic Aromatic Substitution of the Fluorene Ring

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature through both inductive and resonance effects. It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Furthermore, the nitro group is a meta-director. This means that in an electrophilic substitution reaction on a nitro-substituted benzene (B151609) ring, the incoming electrophile will predominantly add to the position meta to the nitro group. jrfglobal.comnih.gov This is because the ortho and para positions are more deactivated due to resonance delocalization of the positive charge in the Wheland intermediate onto the nitro group.

In the context of this compound, the fluorene ring system is already substituted. The directing effects of both the iodo and nitro groups, as well as the inherent reactivity of the fluorene nucleus, would need to be considered for any further electrophilic substitution. The nitro group at C-7 would strongly deactivate the ring it is attached to and direct incoming electrophiles to positions meta to it (C-6 and C-8). The iodo group at C-2 is a deactivating but ortho, para-director. The interplay of these effects would likely lead to a complex mixture of products, with substitution being generally disfavored due to the deactivating nature of both substituents.

Electron-Withdrawing Effects on Overall Molecular Polarity and Interactions

The substitution of the fluorene core with both a nitro (-NO₂) group at the 7-position and an iodine (-I) atom at the 2-position significantly influences the molecule's electronic landscape. The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects, while the iodine atom primarily exerts an inductive electron-withdrawing effect and a weaker, polarizability-driven effect. This dissymmetric substitution pattern creates a pronounced intramolecular charge transfer (ICT) character, leading to a substantial ground-state dipole moment and increased molecular polarity.

The combination of the iodo and nitro substituents also has a discernible effect on the photophysical properties. In many nitroaromatic compounds, the presence of the nitro group leads to rapid intersystem crossing from the singlet excited state to the triplet state, often quenching fluorescence. nih.gov The solvent polarity can play a crucial role in modulating these processes. For some nitroaromatics, an increase in solvent polarity stabilizes the first excited singlet state, potentially leading to longer lifetimes and even observable fluorescence, a phenomenon that is otherwise rare for this class of compounds. nih.govkarazin.ua

| Property | Influence of Electron-Withdrawing Groups | Research Finding |

| Molecular Polarity | Increased due to strong electron-withdrawing nitro and iodo groups. | Creates a significant ground-state dipole moment. |

| Solubility | Enhanced in polar organic solvents. | Facilitates processing and chemical reactions. |

| Intermolecular Interactions | Dominated by dipole-dipole forces and potential hydrogen bonding. | Influences solid-state packing and material properties. |

| Photophysical Properties | Promotes intersystem crossing, potentially quenching fluorescence. | Solvent polarity can modulate excited-state dynamics. nih.govkarazin.ua |

Chemical Transformations at the 9,9-Dipropyl Positions

The C9 position of the fluorene nucleus is a key site for chemical modification, and the introduction of two propyl groups has significant implications for both reactivity and conformational dynamics.

The hydrogens on the methylene (B1212753) carbons directly attached to the C9 atom (α-hydrogens) of the dipropyl groups exhibit a degree of acidity. This acidity is a known feature of the C-H bonds at the C9 position of fluorene itself, which can be readily deprotonated. labxing.com While the alkyl groups are not as activating as the aromatic rings of the fluorene core, the general reactivity of this position allows for potential derivatization.

The two propyl groups at the C9 position are not static; they undergo conformational changes that can influence the local environment and the reactivity of adjacent functional groups. The rotation around the C9-Cα bonds of the propyl groups can lead to different spatial arrangements of the alkyl chains.

Studies on poly(9,9-dialkylfluorene)s using NMR spectroscopy and DFT calculations have shown a clear relationship between the torsional angles of the polymer backbone and the chemical shifts of the aromatic protons and carbons. nih.gov While this applies to the polymer, the underlying principles of how conformational changes affect the electronic environment are relevant to the monomeric unit as well. The conformation of the dipropyl groups can sterically hinder or expose the nitro and iodo substituents, potentially influencing their reactivity in intermolecular reactions. The twisting of the fluorene unit itself, influenced by packing effects in the solid state, can also be affected by the nature of the C9 substituents. mdpi.com

| Feature | Description | Implication for Reactivity |

| α-Hydrogen Acidity | The C-H bonds on the carbons attached to C9 have some acidic character. | Allows for potential deprotonation and further functionalization. |

| Conformational Flexibility | The propyl groups can rotate, leading to different spatial arrangements. | Can sterically influence the accessibility of the nitro and iodo groups. |

| Influence on Fluorene Core | The size and nature of the C9 substituents can affect the planarity of the fluorene system. | Modulates the electronic and photophysical properties of the molecule. nih.govmdpi.com |

Photochemical and Photophysical Processes

The presence of both a nitro group and an iodine atom suggests a rich and complex photochemistry for this compound.

Nitroaromatic compounds are known to be able to act as photosensitizers, and upon photoexcitation, they can facilitate the generation of singlet oxygen (¹O₂). The process typically involves the photoexcited nitroarene in its triplet state transferring energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen. rsc.orgyoutube.com This property is the basis for their application in photodynamic therapy and other photooxidation reactions. rsc.orgnih.gov

The efficiency of singlet oxygen generation is dependent on the triplet state energy and lifetime of the photosensitizer. The heavy iodine atom in this compound is expected to enhance the rate of intersystem crossing (the heavy-atom effect), thereby efficiently populating the triplet state. This could potentially make this molecule an effective singlet oxygen photosensitizer. Some studies have even explored photosensitizer-free singlet oxygen generation via a charge-transfer complex involving molecular oxygen. rsc.org

Photoinduced charge transfer (PICT) is a key process in many functional organic molecules. In this compound, the fluorene core can act as an electron donor, while the nitro group serves as a potent electron acceptor. Upon absorption of light, an electron can be transferred from the fluorene moiety to the nitro group, creating a charge-separated excited state.

This PICT process is fundamental to the operation of various organic electronic devices. In some cases, photoexcited nitroarenes can participate in anaerobic oxidation reactions through hydrogen atom transfer or oxygen atom transfer mechanisms. organic-chemistry.orgscientificupdate.comchemrxiv.orgresearchgate.netchemrxiv.org For instance, photoexcited nitroarenes have been used to oxidize alcohols and amines. organic-chemistry.org The specific pathways and efficiencies of these charge transfer processes are highly dependent on the molecular structure, the surrounding medium, and the excitation wavelength.

| Photochemical Process | Mechanism | Potential Application |

| Singlet Oxygen Generation | Energy transfer from the triplet excited state of the fluorene derivative to molecular oxygen. rsc.orgyoutube.com | Photodynamic therapy, photooxidation reactions. nih.gov |

| Photoinduced Charge Transfer | Electron transfer from the fluorene core (donor) to the nitro group (acceptor) upon photoexcitation. | Organic electronics, photocatalysis. |

| Photoinduced Oxidation | The excited state of the nitroarene can act as an oxidant, for example, through hydrogen or oxygen atom transfer. organic-chemistry.orgscientificupdate.comchemrxiv.orgresearchgate.netchemrxiv.org | Organic synthesis, degradation of pollutants. |

Photostability and Degradation Pathways

The photostability of this compound is anticipated to be limited due to the presence of two distinct chromophores that are known to be photochemically labile: the nitroaromatic system and the iodoaromatic moiety. The absorption of ultraviolet or visible light by the molecule is expected to initiate a series of photochemical reactions, leading to its degradation. The primary degradation pathways are likely to involve the cleavage of the carbon-iodine bond and reactions originating from the excited state of the nitro-fluorene structure.

Anticipated Photodegradation Mechanisms:

The photodegradation of this compound is likely to proceed through two principal competing pathways upon photoexcitation:

Homolytic Cleavage of the Carbon-Iodine Bond: Aromatic iodo compounds are well-known to undergo homolysis of the C-I bond upon irradiation with UV light. This process generates a highly reactive aryl radical (the 7-nitro-9,9-dipropyl-9H-fluoren-2-yl radical) and an iodine radical (I•). The resulting aryl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or reactions with molecular oxygen to form peroxy radicals, which can lead to a cascade of further degradation products.

Reactions from the Excited Nitroaromatic Moiety: The nitro group is a strong electron-withdrawing group and its presence significantly influences the electronic structure of the fluorene system. Upon absorption of light, the nitroaromatic portion of the molecule can be promoted to an excited triplet state. This excited state is known to be a powerful oxidizing agent and can initiate degradation through several mechanisms, including hydrogen abstraction from the propyl chains at the C9 position of the fluorene ring, leading to the formation of radical species and subsequent degradation.

The interplay between these two pathways will likely be dependent on the excitation wavelength and the surrounding chemical environment (e.g., solvent, presence of oxygen).

Potential Degradation Products:

Based on the proposed degradation mechanisms, a number of potential degradation products can be hypothesized. The table below outlines some of the likely initial products formed from the primary photochemical events. Further reactions of these initial products would lead to a more complex mixture of secondary degradation compounds.

| Potential Degradation Product | Plausible Formation Pathway |

| 7-Nitro-9,9-dipropyl-9H-fluorene | Hydrogen abstraction by the 7-nitro-9,9-dipropyl-9H-fluoren-2-yl radical following C-I bond cleavage. |

| 2-Hydroxy-7-nitro-9,9-dipropyl-9H-fluorene | Reaction of the 7-nitro-9,9-dipropyl-9H-fluoren-2-yl radical with water or hydroxyl radicals. |

| Products of propyl chain oxidation | Hydrogen abstraction from the propyl groups by the excited nitro-fluorene moiety or other radical species. |

It is important to emphasize that this discussion represents a theoretical analysis based on established principles of photochemistry. Rigorous experimental studies, including quantum yield measurements and product analysis studies using techniques such as mass spectrometry and NMR spectroscopy, would be required to definitively elucidate the photostability and degradation pathways of this compound.

Exploration of Advanced Research Applications and Functional Materials Design Principles

Design and Synthesis as Building Blocks for Organic Electronic Materials

The unique electronic and structural characteristics of the fluorene (B118485) scaffold make it a cornerstone in the design of materials for organic electronics. The 9,9-dialkyl substitution, in this case with propyl groups, is a common strategy to enhance solubility and processability, crucial for the fabrication of thin-film devices. ossila.com

Precursors for π-Conjugated Polymers and Oligomers with Tunable Electronic Properties

The presence of an iodo group at the 2-position and a nitro group at the 7-position on the fluorene ring system makes 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene an ideal precursor for the synthesis of π-conjugated polymers and oligomers. The iodo substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the extension of the conjugated system by introducing various aromatic or heteroaromatic units. mdpi.com This synthetic flexibility allows for the precise tuning of the electronic properties of the resulting polymers and oligomers.

The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the fluorene core, lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By strategically copolymerizing this nitro-functionalized fluorene monomer with electron-donating comonomers, donor-acceptor (D-A) type polymers can be synthesized. This D-A architecture is a powerful strategy for narrowing the bandgap of the material, which is highly desirable for applications in organic photovoltaics and near-infrared (NIR) emitting devices.

Table 1: Potential Electronic Properties of Polymers Derived from this compound

| Polymer Architecture | Expected HOMO Level (eV) | Expected LUMO Level (eV) | Expected Bandgap (eV) | Potential Application |

| Homopolymer | Deep | Low | Wide | Host material in OLEDs |

| Donor-Acceptor Copolymer | Raised | Lowered | Narrow | Active layer in OPVs |

| Alternating Copolymer | Tunable | Tunable | Tunable | Charge transport layers |

Note: The values in this table are hypothetical and intended to illustrate the concept of tunable electronic properties based on polymer design.

Investigation in Charge Transport Layer Development in Organic Electronic Devices (e.g., OLEDs, OFETs, OPVs)

Fluorene-based materials are extensively utilized in the charge transport layers of various organic electronic devices due to their high charge carrier mobilities and excellent thermal and morphological stability. echemi.comacs.org The inherent properties of This compound suggest its potential utility in these applications.

In Organic Light-Emitting Diodes (OLEDs) , the electron-deficient nature imparted by the nitro group could make polymers or oligomers derived from this compound suitable for use as electron transport or hole-blocking materials. Conversely, through further chemical modification of the nitro group into an electron-donating amine, its utility could be shifted towards hole-transporting or electron-blocking layers.

For Organic Field-Effect Transistors (OFETs) , the ability to form well-ordered, crystalline thin films is paramount for efficient charge transport. The dipropyl groups on the fluorene core enhance solubility, facilitating the use of solution-processing techniques like spin-coating or inkjet printing to fabricate the active layer. The rigid and planar structure of the fluorene unit promotes intermolecular π-π stacking, which is crucial for high charge carrier mobility.

In Organic Photovoltaics (OPVs) , the design of the donor and acceptor materials is critical for achieving high power conversion efficiencies. As a building block for donor-acceptor copolymers, This compound can contribute to the synthesis of materials with broad absorption spectra and appropriate energy levels for efficient exciton (B1674681) dissociation and charge transfer at the donor-acceptor interface. ossila.comacs.org

Application in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, well-defined structures. The specific functional groups on This compound make it an interesting candidate for designing self-assembling systems.

Engineering of Intermolecular Interactions for Directed Assembly and Network Formation

The nitro group is a strong hydrogen bond acceptor, and the fluorene ring system can participate in π-π stacking interactions. These non-covalent forces can be exploited to direct the self-assembly of This compound molecules into ordered structures such as nanofibers, vesicles, or organogels. The presence of the iodo group offers a site for further functionalization, allowing for the introduction of other recognition motifs to create more complex and hierarchical supramolecular architectures. The interplay between hydrogen bonding, π-π stacking, and potentially halogen bonding (involving the iodo substituent) can lead to the formation of intricate and functional supramolecular networks. echemi.com

Development as Environmentally Sensitive Fluorophores or Sensing Probes

Fluorene derivatives are known for their strong fluorescence, and the introduction of specific functional groups can render their emission sensitive to the surrounding environment.

Design Strategies for Tunable Fluorescence Responses to External Stimuli

The nitro group in This compound acts as a fluorescence quencher through photoinduced electron transfer (PET). This inherent property can be harnessed to design "turn-on" fluorescent probes. For instance, the selective reduction of the nitro group to an amino group would disrupt the PET process, leading to a significant increase in fluorescence intensity. This transformation could be triggered by specific analytes or changes in the chemical environment, forming the basis of a chemical sensor.

Furthermore, the polarity of the solvent can influence the emission properties of donor-acceptor substituted fluorenes, a phenomenon known as solvatochromism. The significant change in dipole moment between the ground and excited states of such molecules can lead to a red-shift in the fluorescence spectrum with increasing solvent polarity. This sensitivity to the local environment could be exploited for probing the polarity of microenvironments, such as in biological systems or polymer matrices.

Table 2: Potential Sensing Applications of this compound Derivatives

| Sensing Target | Sensing Mechanism | Expected Response |

| Reducing agents | Reduction of nitro group | Fluorescence "turn-on" |

| Metal ions | Coordination with modified functional groups | Change in fluorescence intensity or wavelength |

| pH | Protonation/deprotonation of a derived amino group | Ratiometric fluorescence change |

| Polarity | Solvatochromism | Shift in emission wavelength |

Note: This table presents hypothetical sensing mechanisms that could be engineered from the basic structure of this compound.

Exploration in Photoacid Generation Research

Photoacid generators (PAGs) are molecules that produce a strong acid upon exposure to light. This property is crucial in a variety of applications, most notably in the photolithography processes used for manufacturing microelectronics. The design of effective PAGs often involves a chromophore (a light-absorbing unit) linked to a group that can release a proton.

While there is no direct research demonstrating the use of This compound as a photoacid generator, its constituent parts suggest a potential, albeit unproven, applicability in this area.

Detailed Research Findings:

Fluorene Core: The fluorene structure is a well-established chromophore used in the design of PAGs. nih.gov Its rigid, planar, and aromatic nature provides good thermal and photochemical stability, which are desirable properties for these applications. researchgate.net

Nitro Group: The presence of a nitro (-NO₂) group is significant. Nitroaromatic compounds are known to play a role in photochemical reactions. Research on other PAGs has shown that incorporating a nitro group can enhance the efficiency of photoacid generation. google.com The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the fluorene system, potentially facilitating the light-induced processes necessary for acid generation.

Iodo Group: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage upon irradiation. While less common than sulfonium (B1226848) or iodonium (B1229267) salts in conventional PAGs, the photolability of iodo-substituted aromatics could theoretically be harnessed for acid generation, particularly in the presence of a suitable hydrogen source.

Although no specific studies have been published, the combination of a fluorene chromophore with a nitro substituent in This compound presents a molecular architecture with features pertinent to photoacid generation research. Further investigation would be required to determine its quantum yield for acid generation and its suitability for practical applications.

Consideration as Ligands in Organometallic Chemistry or Catalysis

In organometallic chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand are critical in determining the reactivity and catalytic activity of the resulting complex. Fluorene derivatives have been successfully employed as ligands in various catalytic systems.

Detailed Research Findings:

Fluorene as a Ligand Scaffold: The fluorene moiety can act as a cyclopentadienyl (B1206354) (Cp)-type ligand, particularly when deprotonated at the C9 position, forming a fluorenyl anion. This anion can coordinate to a metal center, influencing its catalytic behavior. acs.org The bulky nature of the fluorene framework can provide steric hindrance around the metal center, which can be advantageous for controlling selectivity in catalytic reactions.

Role of the Iodo Group: The iodo substituent on the aromatic ring presents a key site for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of more complex, multidentate ligands. For instance, the iodo group could be replaced with a phosphine, amine, or other coordinating group to create a bidentate or pincer-type ligand, where the fluorene acts as a rigid backbone.

Influence of Functional Groups: The nitro and dipropyl groups would primarily exert electronic and steric effects on the potential ligand. The electron-withdrawing nitro group would decrease the electron-donating ability of the fluorenyl system. The dipropyl groups at the C9 position provide steric bulk and enhance the solubility of the compound and any derived metal complexes in organic solvents, which is a practical advantage in homogeneous catalysis. researchgate.net

While This compound has not been explicitly reported as a ligand, its structure contains the necessary components. Its true potential in catalysis would depend on its ability to be transformed into a coordinating ligand and the subsequent properties of its metal complexes.

| Feature | Relevance to Photoacid Generation | Relevance to Organometallic Chemistry/Catalysis |

| Fluorene Core | Acts as a stable chromophore for light absorption. researchgate.netnih.gov | Can serve as a cyclopentadienyl-type ligand scaffold. acs.org |

| Iodo Group | Potentially photolabile C-I bond could be involved in acid generation. | Provides a reactive site for the synthesis of more complex, multidentate ligands via cross-coupling reactions. |

| Nitro Group | Strong electron-withdrawing group that may enhance the efficiency of photoacid generation. google.com | Electronically modifies the fluorene system, influencing the electron-donating properties of the potential ligand. |

| 9,9-Dipropyl Groups | Enhance solubility and processability. | Provide steric bulk and enhance solubility of the ligand and resulting metal complexes in organic solvents. researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel, Greener Synthetic Routes with Enhanced Atom Economy and Selectivity

Current synthetic strategies for fluorene (B118485) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant chemical waste. A primary focus of future research should be the development of more sustainable and efficient synthetic methodologies. This includes the exploration of C-H activation techniques to directly introduce iodo and nitro functionalities onto the 9,9-dipropylfluorene core, thereby reducing the number of synthetic steps and improving atom economy. Furthermore, investigating catalytic methods, such as those employing transition metals, for nitration and iodination could offer higher selectivity and milder reaction conditions compared to traditional approaches. The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, would also represent a significant advancement in the environmentally benign production of 2-iodo-7-nitro-9,9-dipropyl-9H-fluorene.

In-depth Mechanistic Understanding of Complex Reaction Pathways Utilizing Advanced in situ Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes. The application of advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), could provide real-time monitoring of reaction intermediates and kinetics. These studies would be invaluable for elucidating the intricate pathways of electrophilic aromatic substitution reactions on the fluorene nucleus and the influence of the dipropyl groups at the C9 position on regioselectivity. Mechanistic insights into the formation of dibenzofurans from fluorene precursors under certain conditions, for instance, could be critical for preventing impurity formation in materials applications. mdpi.com

Advanced Characterization of Solid-State Packing, Thin Film Morphology, and Phase Transitions

The performance of this compound in solid-state devices is intrinsically linked to its packing arrangement in crystals and its morphology in thin films. Future research should employ advanced characterization techniques to probe these properties in detail. Single-crystal X-ray diffraction would provide precise information on the molecular conformation and intermolecular interactions, such as halogen bonding involving the iodine atom and π-π stacking of the fluorene cores. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) are powerful tools for characterizing the surface morphology and molecular ordering in thin films, which are critical for applications in organic electronics. Understanding and controlling the phase transitions of this material, which can be influenced by temperature and processing conditions, will be key to fabricating robust and reliable devices.

Integration of this compound into Multicomponent Systems for Synergistic Functionalities

The true potential of this compound may be realized when it is integrated into multicomponent systems. Its electron-accepting nature, enhanced by the nitro and iodo groups, makes it an excellent candidate for use in donor-acceptor blends for organic photovoltaics or as a host material for phosphorescent emitters in organic light-emitting diodes (OLEDs). Future work should focus on blending it with various conjugated polymers or small molecules to study charge transfer dynamics and energy transfer processes. The iodo group also serves as a versatile synthetic handle for post-functionalization via cross-coupling reactions, enabling the covalent linking of this fluorene unit into more complex architectures such as copolymers or dendrimers to achieve synergistic properties. For example, similar fluorene-based building blocks are used in the synthesis of polyelectrolytes for interface layers in electronic devices. ossila.com

High-Throughput Computational Screening and Machine Learning Approaches for Rational Design of Derivatives